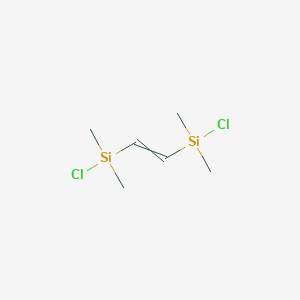

1,2-Bis(chlorodimethylsilyl)ethene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

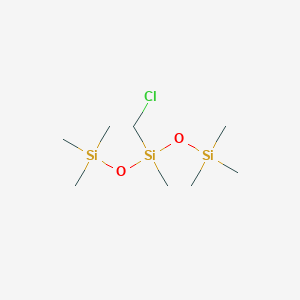

1,2-Bis(chlorodimethylsilyl)ethene, also known as Bis(trimethylsilyl)acetylene, is an organosilicon compound with the chemical formula C6H14Cl2Si2. It is a colorless liquid that is used in scientific research for its unique properties.

Mecanismo De Acción

The mechanism of action of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene is not fully understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It has also been shown to have unique properties as a building block in the construction of complex organic molecules.

Efectos Bioquímicos Y Fisiológicos

There is limited information available on the biochemical and physiological effects of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene. However, it is known to be highly reactive and may have toxic effects if not handled properly.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene in lab experiments is its unique properties as a building block in the construction of complex organic molecules. However, its high reactivity and potential for toxicity make it difficult to handle and require proper safety precautions.

Direcciones Futuras

For research on 1,2-1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene include further investigation into its mechanism of action and potential applications in the development of new materials for use in electronics and energy storage devices. Additionally, research into its potential toxicity and methods for safe handling and disposal will be important for its continued use in scientific research.

Métodos De Síntesis

The synthesis of 1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene involves the reaction of chlorodimethylsilane with trimethylsilylacetylene in the presence of a catalyst. This reaction produces the desired compound and is typically carried out under an inert atmosphere.

Aplicaciones Científicas De Investigación

1,2-1,2-Bis(chlorodimethylsilyl)ethene(chlorodimethylsilyl)ethene has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor for the preparation of silicon-containing polymers, and as a building block in the construction of complex organic molecules. It has also been used in the development of new materials for use in electronics and energy storage devices.

Propiedades

Número CAS |

18146-12-8 |

|---|---|

Nombre del producto |

1,2-Bis(chlorodimethylsilyl)ethene |

Fórmula molecular |

C6H14Cl2Si2 |

Peso molecular |

213.25 g/mol |

Nombre IUPAC |

chloro-[2-[chloro(dimethyl)silyl]ethenyl]-dimethylsilane |

InChI |

InChI=1S/C6H14Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H,1-4H3 |

Clave InChI |

QPSZLJMVINIQNU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C=C[Si](C)(C)Cl)Cl |

SMILES canónico |

C[Si](C)(C=C[Si](C)(C)Cl)Cl |

Sinónimos |

1,2-bis(Chlorodimethylsilyl)ethene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.